molecular formula C19H20ClFN2O4 B2889747 N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE CAS No. 1797184-40-7

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE

Cat. No.: B2889747
CAS No.: 1797184-40-7
M. Wt: 394.83
InChI Key: CCVNABCFGARMKT-UHFFFAOYSA-N
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Description

The compound N-(5-Chloro-2-Methoxyphenyl)-N'-[2-(2-Fluorophenyl)-2-Methoxypropyl]Ethanediamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring an ethanediamide bridge linking two aromatic substituents:

  • A 5-chloro-2-methoxyphenyl group (electron-withdrawing chloro and electron-donating methoxy substituents on the phenyl ring).
  • A 2-(2-fluorophenyl)-2-methoxypropyl group (fluorinated aromatic ring and methoxy-bearing alkyl chain).

Key physicochemical properties derived from available data include:

  • Molecular formula: C₂₅H₃₂ClN₅O₃.
  • Average mass: 486.013 g/mol.
  • Stereochemistry: No defined stereocenters reported, suggesting a non-chiral structure or racemic mixture .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4/c1-19(27-3,13-6-4-5-7-14(13)21)11-22-17(24)18(25)23-15-10-12(20)8-9-16(15)26-2/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVNABCFGARMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Coupling via Ethanedioyl Chloride

This two-step approach is widely reported for ethanediamide derivatives:

Step 1: Formation of Monoamide Intermediate
Ethanedioyl chloride reacts with 5-chloro-2-methoxyaniline under anhydrous conditions to yield N-(5-chloro-2-methoxyphenyl)ethanamide chloride.

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM)
  • Base: Triethylamine (TEA, 2.2 equiv)
  • Temperature: 0–5°C (ice bath)
  • Time: 4–6 hours

Step 2: Coupling with 2-(2-Fluorophenyl)-2-Methoxypropylamine
The monoamide intermediate reacts with 2-(2-fluorophenyl)-2-methoxypropylamine using a carbodiimide coupling agent:

Key Parameters :

Parameter Value/Reagent
Coupling Agent Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
Catalyst 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature (RT)
Reaction Time 12–16 hours

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

One-Pot Tandem Coupling Strategy

To reduce purification steps, a tandem method using mixed anhydrides has been explored:

Procedure :

  • Simultaneous activation of ethanedioic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Sequential addition of 5-chloro-2-methoxyaniline and 2-(2-fluorophenyl)-2-methoxypropylamine.

Advantages :

  • Reduced intermediate isolation
  • Higher overall yield (75–78%)

Limitations :

  • Requires strict stoichiometric control (1:1:1 molar ratio)
  • Increased byproduct formation without precise temperature modulation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe scalable methods using microreactor technology:

Key Features :

  • Residence Time : 8–10 minutes
  • Temperature : 50°C
  • Pressure : 3 bar
  • Solvent : Tetrahydrofuran (THF) with 0.5% H2O to prevent clogging

Output : 92% conversion rate, with >99% purity after crystallization.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times significantly:

Conventional vs. Microwave Time (h) Yield (%)
Conventional 16 68
Microwave (100 W) 0.75 73

Energy consumption decreases by 40%, making this method environmentally favorable.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)
  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 minutes

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 8.4 Hz, 1H, ArH)
  • δ 6.90 (dd, J = 8.4, 2.4 Hz, 1H, ArH)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 1.52 (s, 6H, CH(CH₃)₂)

IR (KBr) :

  • 3280 cm⁻¹ (N–H stretch)
  • 1655 cm⁻¹ (C=O amide)
  • 1240 cm⁻¹ (C–F)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Stepwise Coupling 68–72 98 Moderate
Tandem Coupling 75–78 95 High
Continuous Flow 92 99 Industrial
Microwave-Assisted 73 97 Lab-Scale

The continuous flow method offers the best balance of yield and scalability, though it requires significant capital investment.

Mechanistic Insights and Byproduct Formation

The primary side reaction involves monoamide formation due to incomplete coupling. This is mitigated by:

  • Using excess EDCI (1.3 equiv)
  • Maintaining pH 7–8 via TEA addition
  • Avoiding moisture contamination

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s chloro , methoxy , and fluoro substituents are critical in modulating electronic properties and solubility. Comparisons with analogs include:

  • 3-Chloro-N-phenyl-phthalimide (): Features a chloro and phenyl group but lacks methoxy or fluoro substituents. Used in polyimide synthesis, highlighting the role of chloro groups in stabilizing intermediates .
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (): Contains a chloro-substituted phenyl ring and hydroxamic acid moiety, associated with antioxidant activity. The absence of fluorine or methoxy groups may reduce lipophilicity compared to the target compound .
  • 25C-NBOH HCl (): A phenethylamine derivative with 4-chloro-2,5-dimethoxyphenyl and hydroxyl groups. The methoxy and chloro substituents enhance serotonin receptor binding, suggesting similar electronic effects could influence the target compound’s activity .

Key Insight : The combination of fluoro (increasing metabolic stability) and methoxy (enhancing solubility) in the target compound may offer balanced pharmacokinetic properties compared to simpler halogenated analogs.

Pharmacological and Functional Implications

  • AB-FUBINACA (): A synthetic cannabinoid with a fluorophenyl group. Fluorine’s role in improving receptor binding affinity and metabolic stability underscores its utility in the target compound’s 2-fluorophenyl moiety .
  • N-(5-Chloro-2-Nitrophenyl)-2,2-Dimethylpropanamide (): An Ezetimibe intermediate with a nitro group.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Key Substituents Biological Role/Application Reference
Target Compound 5-Cl-2-OCH₃, 2-FPh, ethanediamide Hypothetical enzyme/receptor modulation
3-Chloro-N-phenyl-phthalimide Cl, Ph Polyimide synthesis
N-(4-Chlorophenyl)-N-hydroxyacetamide 4-ClPh, hydroxamic acid Antioxidant
25C-NBOH HCl 4-Cl-2,5-(OCH₃)₂Ph Serotonin receptor agonist
AB-FUBINACA 4-FPh, indazole Cannabinoid receptor agonist

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-N'-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C18H21ClF2N3O2
  • Molecular Weight : 373.83 g/mol
  • IUPAC Name : this compound

This compound features a chloro-methoxyphenyl group and a fluorophenyl substituent, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that derivatives with methoxy and chloro groups can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid (Control)88.6%
This compoundTBD
Other Analogues78.6% - 87.7%

Antimicrobial Activity

Preliminary studies suggest that similar compounds demonstrate antimicrobial properties against various bacterial strains. For example, compounds containing halogenated phenyl groups have been noted for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Synthesis and Analytical Methods

The synthesis of this compound typically involves:

  • Formation of the Ethanediamide Backbone : This is achieved through the reaction of appropriate amine precursors with chloro and methoxy substituted phenols.
  • Coupling Reactions : The final product is synthesized by coupling the ethylene diamine derivative with the fluorophenyl group under controlled conditions.

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Study on Antioxidant Properties : A study published in Molecules evaluated various derivatives of methoxy-substituted phenols for their antioxidant activity using both DPPH and reducing power assays. The findings indicated that compounds with a similar structural motif exhibited higher antioxidant activities compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial effects of halogenated phenolic compounds, revealing that derivatives like N-(5-chloro-2-methoxyphenyl) exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling 5-chloro-2-methoxyaniline with a 2-(2-fluorophenyl)-2-methoxypropyl precursor. A multi-step approach includes:

Preparation of 5-chloro-2-methoxyaniline via chlorination of 2-methoxyaniline (e.g., using thionyl chloride) .

Activation of the ethylenediamide backbone using carbodiimide coupling agents (e.g., EDCI or DCC) under inert conditions .

  • Intermediates : Characterize via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm purity (>95%) and structural integrity .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1D/2D NMR : Assign signals for chloro-, methoxy-, and fluorophenyl groups. The amide protons (δ 8–10 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm1^{-1}) and aryl C–Cl/C–F bonds (700–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C21_{21}H23_{23}ClFN2_2O3_3) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Key degradation pathways: Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the methoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate receptor binding .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC50_{50} values to establish SAR trends .
  • Data Table :
Substituent (R)IC50_{50} (nM)Selectivity Ratio (5-HT2A_{2A}/D2_2)
2-Fluorophenyl12.5 ± 1.28.3
4-Chlorophenyl18.7 ± 2.15.9
2-Methoxyphenyl23.4 ± 3.03.2

Q. What computational strategies predict binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin 5-HT2A_{2A} receptors. Key residues: Asp155 (hydrogen bonding), Phe339 (π–π stacking with fluorophenyl) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns) in explicit solvent to assess stability. Calculate binding free energy via MM-PBSA .

Q. How should researchers resolve contradictions in biological activity across assay models?

  • Methodological Answer :

  • Assay Validation : Use standardized cell lines (e.g., HEK293 for transfected receptors) and positive controls (e.g., ketanserin for 5-HT2A_{2A}) .
  • Purity Verification : Confirm compound integrity via HPLC before assays. Contaminants >0.1% can skew results .
  • Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Synthetic and Analytical Challenges

Q. What strategies improve yield in the final amide coupling step?

  • Methodological Answer :

  • Optimize reaction temperature (0–5°C for exothermic steps) and stoichiometry (1.2:1 amine:acyl chloride ratio).
  • Use coupling agents like HATU or PyBOP for sterically hindered amines .
  • Purify via flash chromatography (EtOAc/hexane gradient) or preparative HPLC .

Q. How can stereochemical impurities be detected and minimized?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration if crystalline forms are obtainable .
  • Synthetic Control : Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the methoxypropyl group .

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